4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803587-55-4
VCID: VC3107631
InChI: InChI=1S/C8H14N2O.ClH/c1-11-7-8(6-9)2-4-10-5-3-8;/h10H,2-5,7H2,1H3;1H
SMILES: COCC1(CCNCC1)C#N.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride

CAS No.: 1803587-55-4

Cat. No.: VC3107631

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride - 1803587-55-4

Specification

CAS No. 1803587-55-4
Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name 4-(methoxymethyl)piperidine-4-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c1-11-7-8(6-9)2-4-10-5-3-8;/h10H,2-5,7H2,1H3;1H
Standard InChI Key SDBYXGAXQOSPSK-UHFFFAOYSA-N
SMILES COCC1(CCNCC1)C#N.Cl
Canonical SMILES COCC1(CCNCC1)C#N.Cl

Introduction

Physical and Chemical Properties

The molecular weight of the parent compound (4-(Methoxymethyl)piperidine-4-carbonitrile) is 154.21 g/mol. With the addition of HCl, the hydrochloride salt has a correspondingly higher molecular weight. As a hydrochloride salt, the compound is likely to exist as a crystalline solid at room temperature, which is consistent with similar piperidine derivatives.

The compound contains several key functional groups that define its chemical properties:

  • The piperidine ring provides a basic nitrogen center that can participate in acid-base reactions

  • The nitrile (carbonitrile) group introduces polarity and can undergo various transformations

  • The methoxymethyl group contributes to the compound's lipophilicity and potential membrane permeability

These structural features are recognized for their potential to influence biological activity through various mechanisms. The methoxymethyl group, in particular, may affect the compound's distribution and metabolism in biological systems.

Mechanism of Action and Biological Activity

While specific information on the biological activity of 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride is limited in the available literature, insights can be gained from related compounds. The structurally similar 4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride is believed to interact with neurotransmitter systems, potentially acting as an inhibitor of monoamine transporters.

This interaction affects neurotransmitter reuptake processes, including serotonin, norepinephrine, and dopamine reuptake, which could lead to therapeutic effects in mood disorders or neurodegenerative diseases. By analogy, 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride might exhibit similar biological activities, though the presence of a carbonitrile group instead of a carboxylic acid group would likely modify its binding properties and pharmacological profile.

Research on compounds with similar structures indicates significant biological activity through modulation of neurotransmitter levels in synaptic clefts. The methoxymethyl group could influence the compound's lipophilicity and ability to cross biological membranes, potentially affecting its distribution in biological systems.

Applications in Medicinal Chemistry

4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride has potential applications in medicinal chemistry due to its structural properties that can influence biological activity. The compound's features suggest several possible areas of interest in pharmaceutical research.

Piperidine derivatives are widely used in medicinal chemistry, often serving as building blocks or scaffolds for developing drugs targeting various conditions . The particular structural features of 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride make it potentially valuable in the following areas:

Application AreaPotential RoleRelevance
CNS Drug DevelopmentPossible modulator of neurotransmitter systemsBased on structural similarity to known neuroactive compounds
Structure-Activity Relationship StudiesModel compound for exploring effects of structural modificationsPresence of multiple functional groups allows for systematic modifications
Medicinal Chemistry Building BlockIntermediate in synthesis of more complex pharmaceuticalsContains reactive functional groups useful in pharmaceutical synthesis

Interaction studies involving this compound are essential for understanding its pharmacodynamics and pharmacokinetics, providing insights into its therapeutic potential and safety profile. The compound's potential to influence biological activity makes it a subject of interest in ongoing medicinal chemistry research.

Comparison with Related Compounds

4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride belongs to a family of structurally related compounds with varying functional groups. Comparing it with similar compounds provides insights into structure-activity relationships and potential applications.

CompoundMolecular FormulaKey Structural FeaturesPotential Applications
4-(Methoxymethyl)piperidine-4-carbonitrile hydrochlorideC8H15ClN2OPiperidine ring with methoxymethyl and carbonitrile groups, HCl salt Medicinal chemistry research, potential CNS applications
4-(Methoxymethyl)piperidine-4-carbonitrile (free base)C8H14N2OPiperidine ring with methoxymethyl and carbonitrile groupsPrecursor to the HCl salt, potential biological activity
4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochlorideC8H16ClNO3Piperidine with methoxymethyl and carboxylic acid groups, HCl saltNeuropharmacological studies, monoamine transporter interactions
Piperidine-4-carbonitrile hydrochlorideC6H11ClN2Piperidine with carbonitrile group, HCl salt Building block in medicinal chemistry
4-(4-methoxyphenyl)piperidine-4-carbonitrileC13H16N2OPiperidine with 4-methoxyphenyl and carbonitrile groups Research tool in medicinal chemistry

The variations in functional groups among these related compounds result in different physical, chemical, and biological properties. For instance, the replacement of the carbonitrile group with a carboxylic acid group (as in 4-(Methoxymethyl)piperidine-4-carboxylic acid hydrochloride) would likely alter the compound's acid-base properties, hydrogen-bonding capabilities, and interactions with biological targets.

Research Trends and Future Directions

Research on piperidine derivatives, including 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride, continues to evolve with a focus on understanding structure-activity relationships and developing compounds with improved pharmacological profiles. Studies focusing on these relationships are crucial for optimizing the biological activity of these compounds.

Current research trends in this area include:

  • Development of more efficient and environmentally friendly synthesis methods to replace older processes that used hazardous materials such as potassium cyanide and sodium cyanide

  • Exploration of specific biological targets and mechanisms of action to support rational drug design

  • Investigation of piperidine derivatives as potential therapeutic agents for various neurological conditions

Future research directions might include:

  • Comprehensive pharmacological profiling of 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride to better understand its potential therapeutic applications

  • Development of analogs with improved selectivity, potency, or pharmacokinetic properties

  • Exploration of potential applications beyond traditional pharmaceutical uses

Modifications to the piperidine ring can significantly impact the compound's efficacy and safety profile, making systematic studies of these relationships a priority for future research. The continued interest in piperidine derivatives underscores their importance in medicinal chemistry.

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